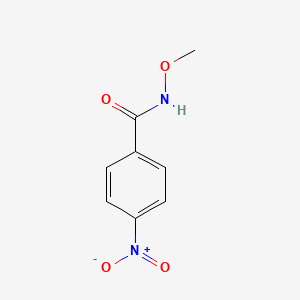

N-Methoxy-4-nitrobenzamide

Description

Contextualization within Aromatic Amide Chemistry Research

N-Methoxy-4-nitrobenzamide belongs to the class of aromatic amides, characterized by a benzene (B151609) ring substituted with a nitro group and an N-methoxyamide group. stenutz.eu The presence of both an electron-withdrawing nitro group and an N-methoxyamide functionality imparts unique chemical properties to the molecule, making it a subject of interest in organic synthesis and medicinal chemistry. Its structure allows for a variety of chemical modifications, rendering it a versatile building block for creating more complex organic molecules.

The study of this compound and its derivatives contributes to a deeper understanding of structure-activity relationships within the broader class of aromatic amides. Researchers investigate how modifications to the aromatic ring or the amide group influence the compound's reactivity and potential applications. acs.orgnih.gov The interplay between the nitro group's electron-withdrawing nature and the electronic effects of the N-methoxy group is a key area of investigation.

Significance as a Subject of Mechanistic and Synthetic Investigations

This compound serves as a valuable substrate in mechanistic studies, particularly those involving transition metal-catalyzed reactions. acs.orgresearchgate.net The N-methoxyamide group can act as a directing group, facilitating C-H bond activation at specific positions on the aromatic ring. researchgate.net This has been demonstrated in rhodium- and ruthenium-catalyzed reactions, where cyclometalated complexes of this compound have been synthesized and characterized as key catalytic intermediates. acs.orgacs.org These investigations provide a deeper understanding of the mechanisms behind these important C-H functionalization reactions. acs.orgacs.org

From a synthetic perspective, this compound is a precursor for the synthesis of various heterocyclic compounds and other complex molecules. For instance, it can be used to synthesize phenanthridinone derivatives through palladium-catalyzed reactions. researchgate.netresearchgate.net The reactivity of the nitro group, which can be reduced to an amino group, further expands its synthetic utility. evitachem.com The development of efficient synthetic routes to this compound and its derivatives is an active area of research. chemicalbook.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H8N2O4 |

| Molecular Weight | 196.16 g/mol |

| InChIKey | HIJYJXGWKHLZPA-UHFFFAOYSA-N |

| Canonical SMILES | CONC(=O)c1ccc(cc1)N+=O |

Data sourced from reference stenutz.eu

Interactive Data Table: Spectroscopic Data for Related Compounds| Compound | Spectroscopic Data | Source |

| N-methoxy-N,3-dimethyl-4-nitrobenzamide | ¹H NMR (CDCl₃): δ 8.26 (d, J = 7.0 Hz, 2H), 7.83 (d, J = 7.5 Hz, 2H), 3.52 (s, 3H, N–OMe), 3.39 (s, 3H, N–Me). IR (KBr): 1680 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂). ¹³C NMR: δ 167.7 (C=O), 148.8 (C–NO₂), 140.0 (C–Me), 129.2, 123.2 (aromatic carbons), 61.3 (N–OMe), 33.1 (N–Me). | |

| 2-amino-N-methoxy-4-nitrobenzamide | ¹H NMR (600 MHz, DMSO-d6) δ 8.20 (s, 1H), 7.90 (d, J = 8.6 Hz, 1H), 7.56 (d, J = 1.7 Hz, 1H), 7.51 (d, J = 6.6 Hz, 2H), 7.48 (dd, J = 8.6, 1.8 Hz, 1H), 7.43 (m, 3H), 6.28 (s, 1H), 3.62 (s, 3H). ¹³C NMR (150 MHz, DMSO-d6) δ 161.1, 151.1, 146.9, 138.6, 129.2, 128.5, 127.0, 117.5, 111.3, 111.3, 108.8, 72.9, 62.4. | rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

N-methoxy-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-14-9-8(11)6-2-4-7(5-3-6)10(12)13/h2-5H,1H3,(H,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJYJXGWKHLZPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101328208 | |

| Record name | N-methoxy-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101328208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1613-79-2 | |

| Record name | N-methoxy-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101328208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes for N Methoxy 4 Nitrobenzamide and Its Advanced Derivatives

Fundamental Synthetic Approaches to Substituted N-Methoxybenzamides

The construction of the N-methoxyamide functional group is typically achieved through standard amidation protocols, starting from an activated carboxylic acid derivative and methoxyamine.

Amide bond formation is a cornerstone of organic chemistry, and numerous strategies have been developed for this transformation. researchgate.netmanchester.ac.uk In the context of N-methoxybenzamides, the direct coupling of a carboxylic acid with methoxyamine requires an activating agent or "coupling reagent" to convert the carboxylic acid's hydroxyl group into a better leaving group. Common peptide-coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and benzotriazol-1-yl-N-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) are often employed for this purpose. arkat-usa.org An alternative approach involves the in situ formation of a more reactive acyl donor, such as an acyl halide, which then readily reacts with the amine. arkat-usa.org The incorporation of an N-alkoxy group can influence the reactivity of the amide, a feature that is exploited in subsequent synthetic transformations. rsc.orgdntb.gov.ua

A general procedure for the synthesis of N-alkoxybenzamides involves the reaction of the corresponding acid chloride with the desired alkoxyamine in the presence of a non-nucleophilic base to scavenge the HCl byproduct. core.ac.ukrsc.org

The direct conversion of carboxylic acids into N-methoxybenzamides is a highly efficient route. A prominent example is the synthesis of N-Methoxy-4-nitrobenzamide itself. This transformation is achieved by reacting 4-nitrobenzoyl chloride with methoxyamine. core.ac.uk The reaction is typically carried out in a suitable solvent like acetonitrile (B52724) (MeCN) at reduced temperatures, with a base such as 2,6-dimethylpyridine (B142122) used to neutralize the generated hydrochloric acid. core.ac.uk

A study reported the synthesis of this compound from 4-nitrobenzoyl chloride and methoxyamine in the presence of 2,6-dimethylpyridine. core.ac.uk The reaction mixture was initially cooled to -22 °C, then gradually warmed to 20 °C and maintained for several days, ultimately yielding the desired product in 85% yield after workup. core.ac.uk

Various methods exist for activating carboxylic acids for amidation, which are broadly applicable to the synthesis of N-methoxybenzamides. One such method involves the use of methanesulfonyl chloride and triethylamine (B128534) to form a mixed anhydride, which then reacts with the amine. nih.govorganic-chemistry.org Other reagents that facilitate this conversion include 2-chloro-1-methylpyridinium (B1202621) iodide and [bis-(2-methoxyethyl)-aminosulfur trifluoride (deoxo-fluor reagent). arkat-usa.orgresearchgate.netcapes.gov.br

Table 1: Synthesis of this compound

| Reactant 1 | Reactant 2 | Base | Solvent | Yield | Reference |

|---|

Synthesis of Halogenated this compound Derivatives

The amide N-H bond in N-methoxybenzamides can be substituted with a halogen, creating highly reactive N-halo-N-alkoxyamides. These compounds are of interest due to the unusual pyramidal geometry of the amide nitrogen atom, which is influenced by the two strongly electronegative substituents. core.ac.uk This structural feature leads to a destabilized and elongated N-X (halogen) bond, making these compounds effective electrophilic halogenating agents. core.ac.ukenamine.net

N-Chloro-N-methoxy-4-nitrobenzamide is synthesized via the direct chlorination of its precursor, this compound. The reaction is typically performed using tert-butyl hypochlorite (B82951) (ButOCl) as the chlorinating agent in a solvent like dichloromethane (B109758) (CH2Cl2). core.ac.uk The process is generally efficient, affording the desired N-chloro amide in good yield. core.ac.uk

In a specific preparation, a solution of this compound in dichloromethane was treated with tert-butyl hypochlorite. core.ac.uk After the reaction, the precipitated product was filtered and dried to give N-Chloro-N-methoxy-4-nitrobenzamide in 78% yield. core.ac.uk This N-chloro derivative is noted for its lability but has been successfully characterized by X-ray diffraction (XRD), confirming the pyramidal nature of the amide nitrogen. core.ac.uk

Table 2: Synthesis of N-Chloro-N-methoxy-4-nitrobenzamide

| Reactant | Reagent | Solvent | Yield | Reference |

|---|

Preparation of Phosphorylated N-Methoxy-4-nitrobenzimidates

The reactivity of N-alkoxy-N-chlorobenzamides extends to reactions with various nucleophiles, including phosphorus-based reagents. These reactions can lead to novel phosphorylated compounds with interesting structural features.

The interaction of N-alkoxy-N-chlorobenzamides with phosphorus nucleophiles, such as trimethylphosphite, has been shown to be a viable pathway for synthesizing N-alkoxy-1-(dimethoxyphosphoryloxy)benzimidates. dnu.dp.ua This reaction proceeds through a proposed nucleophilic substitution at the nitrogen atom, which is then followed by an unusual intramolecular N–O migration of the dimethoxyphosphoryl group. dnu.dp.ua

This synthetic route provides access to Z-isomers of N-methoxy-1-(dimethoxyphosphoryloxy)-4-nitrobenzimidate. dnu.dp.ua The structure of these products has been confirmed through various analytical methods, including 1H, 31P, and 13C NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. dnu.dp.ua The XRD analysis revealed that in the Z-isomer, the 4-nitrophenyl group and the N-methoxy group are positioned trans to each other across the C=N double bond. dnu.dp.ua This research elucidates a novel pathway for the formation of N-alkoxy-1-(phosphoryloxy)benzimidates and highlights the synthetic potential of N-alkoxy-N-chlorobenzamides. dnu.dp.ua

Table 3: Reaction of N-Alkoxy-N-chlorobenzamide with Trimethylphosphite

| Reactant | P-Nucleophile | Product Class | Key Feature | Reference |

|---|

N-O-Migration Mechanisms in Phosphoryloxy Imidate Formation

The formation of N-methoxy-1-phosphoryloxy imidates can proceed through a notable intramolecular rearrangement involving the migration of a phosphoryl group from the nitrogen to the oxygen atom. This transformation has been observed in the reaction of N-alkoxy-N-chlorobenzamides with trimethylphosphite, which yields N-alkoxy-1-(dimethoxyphosphoryloxy)benzimidates. The reaction is understood to occur via an initial nucleophilic substitution at the nitrogen atom, which is then followed by a distinctive N-O migration of the dimethoxyphosphoryl group dnu.dp.ua.

This synthetic route provides an original pathway to N-alkoxy-1-phosphoryloxy imidates and has been crucial in establishing the feasibility of the interaction between N-alkoxy-N-chlorobenzamides and phosphorus-based nucleophiles dnu.dp.ua.

Structural analysis of the resulting products has been carried out using various spectroscopic methods, including 1H, 31P, and 13C NMR spectroscopy, as well as mass spectrometry and X-ray diffraction (XRD) studies. Specifically, the XRD study of N-methoxy-1-(dimethoxyphosphoryloxy)-4-nitrobenzimidate confirmed its structure as the Z-isomer. In this configuration, the 4-nitrophenyl moiety and the N-methoxy group are positioned in a trans orientation relative to the C=N double bond. The XRD data also indicated the coplanarity of the aromatic ring and the π-system of the C=N double bond dnu.dp.ua. This structural elucidation has been pivotal in understanding the stereochemistry of these compounds and the mechanism of the N-O phosphoryl group migration dnu.dp.ua.

This intramolecular N-O migration represents a novel type of phosphoryl group transfer and is a key mechanistic feature in the formation of these phosphoryloxy imidate derivatives dnu.dp.ua.

Directed Synthesis of Complex Molecular Architectures Incorporating this compound Motifs

The N-methoxyamide group present in this compound and its derivatives serves as a versatile directing group in transition metal-catalyzed C-H bond activation reactions. This property has been extensively utilized in annulation reactions to construct complex polycyclic molecular architectures, particularly nitrogen-containing heterocycles like isoquinolinones. Various transition metals, including rhodium, ruthenium, and palladium, have been shown to effectively catalyze these transformations.

Transition metal-catalyzed annulation reactions of N-methoxybenzamides with a variety of coupling partners, such as alkynes and allenes, provide a direct and atom-economical route to synthesize substituted isoquinolinones and related heterocyclic systems. These reactions typically proceed through a C-H activation mechanism, where the N-methoxyamide group directs the metal catalyst to a specific ortho C-H bond of the benzamide (B126) ring.

Rhodium-Catalyzed Annulations:

Rhodium catalysts have been effectively employed in the annulation of N-methoxybenzamides. For instance, rhodium(III) catalysts can facilitate the oxidative C-H coupling of N-methoxybenzamides with aryl boronic acids to produce phenanthridinones researchgate.net. Furthermore, rhodium-catalyzed C-H activation/annulation reactions of N-methoxybenzamides with ketenimines have been reported to yield either 3-iminoisoquinolin-1(2H)-ones or 3-aminoisoindolin-1-ones, with the product outcome being dependent on the steric and electronic properties of the ketenimine substrate nih.gov. The reaction with β-alkyl-substituted ketenimines typically results in a formal [4+2] annulation to give isoquinolinones, while β-ester substituted ketenimines lead to a formal [4+1] annulation to afford isoindolinones nih.gov.

Ruthenium-Catalyzed Annulations:

Ruthenium catalysts offer a cost-effective and environmentally benign alternative for these annulation reactions. Ruthenium(II) complexes have been shown to catalyze the annulation of N-methoxybenzamides with alkynes, where the N-O bond of the directing group acts as an internal oxidant, thus avoiding the need for external oxidants goettingen-research-online.de. These reactions can even be performed in environmentally friendly solvents like water goettingen-research-online.de. Mechanistic studies of ruthenium-catalyzed cascade C-H activation/annulation of alkyne-tethered N-alkoxybenzamides have suggested a novel Ru(II)-Ru(IV)-Ru(II) catalytic cycle, where the N-O bond cleavage precedes the alkyne insertion, which is a departure from the conventional mechanism nih.govrsc.org.

Palladium-Catalyzed Annulations:

Palladium catalysts are also highly effective in promoting the annulation of N-methoxybenzamides. Palladium-catalyzed C-H activation/annulation of N-methoxybenzamides with 2,3-allenoic acid esters has been developed for the synthesis of 3,4-substituted hydroisoquinolones with good yields and excellent regioselectivity mdpi.com. A plausible mechanism involves the initial coordination of palladium(II) to the N-methoxybenzamide, followed by C-H activation to form a five-membered cyclopalladated intermediate. Subsequent coordination and insertion of the allene, followed by reductive elimination, affords the final product mdpi.com.

The table below summarizes representative examples of these annulation reactions.

| Catalyst System | Coupling Partner | Product Type | Key Reaction Conditions | Reference |

|---|---|---|---|---|

| [RhCpCl2]2/CsOAc | β-Alkyl-substituted Ketenimines | 3-Iminoisoquinolin-1(2H)-ones | DCE, 80 °C | nih.gov |

| [RhCpCl2]2/CsOAc | β-Ester-substituted Ketenimines | 3-Aminoisoindolin-1-ones | DCE, 80 °C | nih.gov |

| [Ru(p-cymene)Cl2]2/NaOAc | Alkynes | Isoquinolinones | H2O, 100 °C | goettingen-research-online.de |

| Pd(CH3CN)2Cl2/Ag2CO3/DIPEA | 2,3-Allenoic Acid Esters | 3,4-Dihydroisoquinolin-1(2H)-ones | Toluene, 85 °C | mdpi.comresearchgate.net |

| Os(II)/HOAc catalytic system | Alkynes | Isoquinolinones | Redox-Neutral [4+2] Annulation | researchgate.netscispace.com |

Chemical Reactivity and Mechanistic Investigations of N Methoxy 4 Nitrobenzamide Transformations

Transformations of the Nitro Group Functionality

The nitro group of N-Methoxy-4-nitrobenzamide is a key site for chemical transformations, influencing the reactivity of the entire molecule. Its strong electron-withdrawing nature activates the aromatic ring, making it susceptible to certain reactions.

The reduction of the nitro group to an amino group is a fundamental transformation in synthetic organic chemistry. This conversion significantly alters the electronic properties of the benzene (B151609) ring, transforming an electron-withdrawing group into an electron-donating one. This change opens up a different set of possible subsequent reactions.

Commonly employed methods for this reduction include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), and metal/acid combinations such as tin and hydrochloric acid (Sn/HCl) or iron and acetic acid (Fe/CH₃COOH). The general reaction is as follows:

This compound + Reducing Agent → N-Methoxy-4-aminobenzamide

| Reducing System | Typical Conditions |

| Catalytic Hydrogenation (H₂/Pd-C) | Hydrogen gas, Palladium on Carbon catalyst, often in an alcohol solvent. |

| Metal/Acid (Sn/HCl) | Tin metal in the presence of concentrated hydrochloric acid. |

| Metal/Acid (Fe/CH₃COOH) | Iron filings in acetic acid. |

These reductions proceed through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, before yielding the final amino product. The choice of reducing agent can sometimes be influenced by the presence of other functional groups in the molecule that might also be susceptible to reduction.

The presence of the strongly electron-withdrawing nitro group at the para-position to the amide group activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgyoutube.commasterorganicchemistry.com In this type of reaction, a nucleophile attacks the carbon atom bearing a leaving group, in this case, potentially the nitro group itself or another substituent if present.

For the SNAr mechanism to be effective, the electron-withdrawing group must be positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgyoutube.com While the nitro group is not a typical leaving group, under forcing conditions or with highly reactive nucleophiles, its displacement can occur. More commonly, if another suitable leaving group like a halide were present on the ring, the nitro group would strongly facilitate its substitution by a nucleophile.

| Nucleophile | Potential Product (Hypothetical) |

| Methoxide (CH₃O⁻) | N,4-Dimethoxybenzamide |

| Ammonia (NH₃) | N-Methoxy-4-aminobenzamide |

| Thiolate (RS⁻) | N-Methoxy-4-(alkylthio)benzamide |

Reactions Involving the Amide Bond and Methoxy (B1213986) Group

The amide linkage and the N-methoxy group represent other reactive sites within the this compound molecule.

The amide bond in this compound can be broken through hydrolysis, a reaction that can be catalyzed by either acid or base. libretexts.orgmasterorganicchemistry.com This process, which is generally slower for amides compared to esters, results in the formation of a carboxylic acid and an amine (or its derivatives). libretexts.orglew.roarkat-usa.org

Acid-catalyzed hydrolysis: This typically involves heating the amide in the presence of a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The mechanism begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by water.

Base-catalyzed hydrolysis: This reaction is carried out by heating the amide with a strong base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The hydroxide ion acts as the nucleophile, directly attacking the carbonyl carbon.

In both cases, the products of the hydrolysis of this compound are 4-nitrobenzoic acid and methoxyamine.

| Condition | Products |

| Acidic (e.g., H₂SO₄, heat) | 4-Nitrobenzoic acid and Methoxyamine hydrochloride |

| Basic (e.g., NaOH, heat) | Sodium 4-nitrobenzoate (B1230335) and Methoxyamine |

Reactions involving the direct substitution of the methoxy group on the nitrogen atom are less common. The N-O bond can be cleaved under certain reductive conditions. Additionally, radical reactions targeting the N-methoxy functionality have been explored, such as in the monoalkylation of N-methoxypyridinium salts, suggesting the potential for similar reactivity with N-methoxybenzamides under specific radical-generating conditions. chemrxiv.org

Metal-Catalyzed C-H Bond Functionalization Reactions

A modern and powerful strategy in organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds, which are typically unreactive. nih.gov Transition metal catalysis has emerged as a key tool for achieving these transformations. nih.govrsc.orgrsc.org In the case of this compound, the amide group can act as a directing group, guiding a metal catalyst to activate a specific C-H bond, usually at the ortho position on the benzene ring.

Ruthenium-catalyzed oxidative C-H bond olefination of N-methoxybenzamides has been reported, demonstrating the feasibility of introducing new carbon-carbon bonds at the ortho-position. acs.org This type of reaction typically involves a transition metal catalyst, such as one based on ruthenium, rhodium, or palladium, which coordinates to the directing group and then facilitates the cleavage of the nearby C-H bond. The resulting organometallic intermediate can then react with a variety of coupling partners, such as alkenes or alkynes, to form the functionalized product.

| Catalyst Type | Coupling Partner | Potential Product |

| Ruthenium (Ru) | Alkene (e.g., acrylate) | ortho-alkenylated this compound |

| Rhodium (Rh) | Alkyne | ortho-alkynylated this compound |

| Palladium (Pd) | Aryl Halide | ortho-arylated this compound |

This approach allows for the efficient construction of more complex molecules from a relatively simple starting material, avoiding the need for pre-functionalization of the aromatic ring.

Cyclometalation and Formation of Organometallic Complexes

This compound serves as a highly effective substrate for cyclometalation reactions, a process wherein a metal catalyst coordinates to a directing group and subsequently activates a C-H bond to form a stable metallacyclic intermediate. This process is fundamental to the functionalization of otherwise inert C-H bonds. The formation of these organometallic complexes has been demonstrated with various transition metals, including rhodium, iridium, and ruthenium. The cyclometalated complexes of this compound with rhodium, iridium, and ruthenium have been successfully synthesized and characterized, with their molecular structures often confirmed by single-crystal X-ray diffraction analysis researchgate.net. These isolated complexes are considered key catalytic intermediates in the C–H bond functionalization reactions of N-methoxybenzamide derivatives researchgate.net.

Rhodium catalysts, particularly those of the Rh(III) oxidation state, are widely employed for C-H activation directed by N-methoxyamide groups. The generally accepted mechanism for these chelation-assisted functionalizations begins with the coordination of the rhodium center to the heteroatom of the directing group nih.gov. This is followed by a facile C-H bond activation step at the ortho position, leading to the formation of a stable rhodacycle intermediate nih.gov. This process is often described as an electrophilic deprotonation pathway nih.gov.

Once the metallacyclic intermediate is formed, it can react with various coupling partners. For instance, in reactions with quinones, a chiral CpRh(III) catalyst can facilitate asymmetric C-H activation to produce chiral tricyclic hydrophenanthridinone scaffolds researchgate.netnih.gov. The catalytic cycle typically involves the insertion of the coupling partner (e.g., an alkene or alkyne) into the Rh-C bond, followed by reductive elimination to form the final product and regenerate the active Rh(III) catalyst nih.gov. The development of chiral cyclopentadienyl (B1206354) (Cp) ligands for rhodium complexes has enabled high enantioselectivity in these transformations researchgate.netnih.gov.

Iridium complexes, especially the [Cp*Ir(III)] catalytic system, are also effective in mediating the C-H activation of substrates like this compound researchgate.net. Similar to rhodium, the mechanism involves the formation of a cyclometalated iridium complex through C-H bond activation directed by the N-methoxyamide group researchgate.net. These iridium metallacycles can be isolated and have been shown to be competent intermediates in catalytic cycles researchgate.net. However, their catalytic activity can differ from their rhodium and ruthenium counterparts. For example, while the cyclometalated iridium complex of this compound can be formed, it has been observed to be ineffective in catalyzing certain subsequent reactions, such as the functionalization with diphenylacetylene (B1204595), under conditions where the rhodium and ruthenium analogues are active researchgate.net.

Ruthenium(II) catalysts are highly versatile for the C-H functionalization of N-methoxybenzamides, including this compound. The mechanism often involves an irreversible, acetate-assisted C-H bond metalation (ruthenation) step, which has been identified as the rate-determining step through isotopic labeling experiments organic-chemistry.org. Following the formation of the ruthenacycle, the reaction pathway can diverge depending on the coupling partner and reaction conditions organic-chemistry.orgacs.orgnih.gov.

Mechanistic studies have revealed novel pathways beyond the conventional catalytic cycles. For instance, in the ruthenium-catalyzed annulation with alkynes, a Ru(II)-Ru(IV)-Ru(II) mechanism has been proposed, which features the cleavage of the N-O bond before the insertion of the alkyne nih.govrsc.org. This contrasts with traditional mechanisms where alkyne insertion precedes N-O bond cleavage nih.govrsc.org. In this pathway, acetic acid, generated in situ from the initial C-H activation step, facilitates the N-O bond cleavage to form a putative Ru-nitrene intermediate, leading to a different class of "inverse annulation" products nih.govrsc.org.

Role of this compound as a Directing Group

The N-methoxyamide moiety (CONHOMe) in this compound is an extremely simple yet broadly applicable directing group for transition metal-catalyzed C-H activation researchgate.net. It effectively directs palladium, rhodium, and ruthenium catalysts to activate the C-H bond at the ortho-position of the benzamide (B126) ring researchgate.net. This directing ability stems from its capacity to act as a bidentate chelating ligand, where both the carbonyl oxygen and the methoxy oxygen can coordinate to the metal center. This chelation forms a stable five-membered metallacyclic intermediate, which is a key step in lowering the activation energy for the subsequent C-H bond cleavage nih.gov.

The effectiveness of the N-methoxyamide group is such that it has enabled a wide range of C-H activation transformations researchgate.net. Because it functions as an internal oxidant, the N-O bond can be cleaved during the catalytic cycle, which allows for redox-neutral transformations without the need for external oxidants. This characteristic enhances the atom economy and environmental profile of the reactions organic-chemistry.org. The predictable and robust nature of this directing group makes it a valuable tool for the selective functionalization of aromatic rings in complex molecules nih.gov.

Stoichiometric Reactions Leading to Metallacycle Formation

The viability of cyclometalated complexes as key intermediates can be demonstrated through stoichiometric reactions. The cyclometalated rhodium, iridium, and ruthenium complexes of this compound have been synthesized by reacting the parent benzamide with the respective metal precursors, such as [Cp*MCl2]2 (where M = Rh, Ir) or [(p-cymene)RuCl2]2 researchgate.net.

These isolated metallacycles can then be reacted stoichiometrically with other reagents. For example, the reaction of the cyclometalated rhodium, iridium, and ruthenium complexes of this compound with diphenylacetylene resulted in the formation of seven-membered metallacycles. This occurs through the insertion of two molecules of diphenylacetylene into the metal-carbon bond of the initial complex researchgate.net. The yields of these larger metallacycles vary depending on the metal center researchgate.net.

| Metal Center in Complex | Reactant | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Rhodium (Rh) | Diphenylacetylene | Seven-membered Rhodacycle | 24 | researchgate.net |

| Iridium (Ir) | Diphenylacetylene | Seven-membered Iridacycle | 6 | researchgate.net |

| Ruthenium (Ru) | Diphenylacetylene | Seven-membered Ruthenacycle | 20 | researchgate.net |

Double-Cycle and Tandem Reaction Mechanisms in C-H Activation

The reactivity of this compound extends to complex transformations involving tandem reactions or multiple catalytic cycles. A tandem reaction is observed in the stoichiometric formation of seven-membered metallacycles, where the process involves the sequential insertion of two alkyne molecules researchgate.net.

In catalytic systems, cascade reactions involving C-H activation/annulation are prominent. For example, rhodium(III) catalysts can engage in dual C-H activation reactions, leading to the enantioselective synthesis of C-N axially chiral N-aryloxindoles from N-aryloxindoles and alkynes researchgate.net. Similarly, ruthenium catalysts can promote a cascade C-H activation/annulation of alkyne-tethered N-alkoxybenzamides nih.govrsc.org. Mechanistic studies of these ruthenium-catalyzed reactions have uncovered a novel pathway where N-O bond cleavage precedes alkyne insertion, which operates alongside the conventional mechanism where alkyne insertion occurs first. This dual-pathway potential adds a layer of complexity and offers opportunities for controlling reaction selectivity nih.govrsc.org.

N-S Coupling Reactions and Nitrene-Transfer Mechanisms

The transformation of N-methoxy arylamides, including this compound, into valuable sulfur-containing compounds has been a subject of significant research. A notable advancement in this area is the development of iron-catalyzed N=S cross-coupling reactions, which provide an efficient route to N-acyl sulfoximines. These reactions are believed to proceed through the formation of reactive iron-nitrenoid intermediates.

An iron-catalyzed selective N=S coupling of N-methoxy amides and sulfoxides has been established as a highly efficient method for synthesizing N-acyl sulfoximines. cdnsciencepub.comnih.gov This catalytic transformation is conducted under an air atmosphere and can be readily scaled up to the gram scale with a low catalyst loading of just 1 mol %. cdnsciencepub.comnih.gov A key advantage of this method is that both the N-methoxy arylamide and the sulfoxide (B87167) are used in their native forms, which eliminates the need for prior functionalization or activation steps. cdnsciencepub.comnih.gov

The reaction tolerates a wide range of functional groups on the phenyl ring of the N-methoxy arylamide, including both electron-donating and electron-withdrawing substituents. cdnsciencepub.comnih.gov For instance, the reaction of this compound with dimethyl sulfoxide (DMSO) in the presence of an iron(III) chloride catalyst and triethylamine (B128534) as a base proceeds smoothly to afford the corresponding N-acyl sulfoximine (B86345) in good yield. nih.gov

Table 1: Iron-Catalyzed N=S Cross-Coupling of this compound with DMSO nih.gov

| Entry | Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | This compound | DMSO | FeCl₃ | Et₃N | THF | 90 | 85 |

The general procedure for this reaction involves adding the N-methoxy amide, sulfoxide, tetrahydrofuran (B95107) (THF), FeCl₃ (10 mol %), and Et₃N to a sealed tube. The mixture is then stirred at 90 °C in the air for 12 hours. cdnsciencepub.comnih.gov

The mechanism of the iron-catalyzed N=S cross-coupling reaction is proposed to involve the formation of an iron-nitrenoid complex. cdnsciencepub.comnih.govnih.gov The reaction is initiated by the coordination of the N-methoxy amide to the iron(III) catalyst. This is followed by deprotonation of the N-H bond to form intermediate A. Subsequently, this intermediate is thought to rapidly transform into an Fe-nitrenoid complex B. cdnsciencepub.comnih.govnih.gov

This reactive Fe-nitrenoid intermediate is then captured by the sulfoxide through a nucleophilic addition process, leading to the formation of species C. cdnsciencepub.comnih.govnih.gov The final step involves the cleavage of the Fe-N bond in intermediate C, accompanied by the elimination of a methoxy group. This regenerates the iron(III) catalyst and yields the desired N-acyl sulfoximine product. cdnsciencepub.comnih.govnih.gov

Heteroatom Rearrangement On Nitrogen (HERON) Reactions

This compound belongs to a class of compounds known as anomeric amides, which are characterized by the presence of two electronegative atoms attached to the amide nitrogen. This structural feature leads to reduced amide resonance and a pyramidal nitrogen atom, making these compounds susceptible to unique rearrangements, such as the Heteroatom Rearrangement On Nitrogen (HERON) reaction. cdnsciencepub.comnih.govingentaconnect.comresearchgate.net

The HERON reaction involves the intramolecular migration of a substituent from the nitrogen atom to the carbonyl carbon, coupled with the cleavage of the amide bond. researchgate.net This rearrangement is driven by the anomeric destabilization of the bond to the migrating group. ingentaconnect.com In amides of the type RCON(X)(Y), where X and Y are electronegative groups, the more electronegative atom (X) migrates from the nitrogen to the carbonyl carbon. nih.govpreprints.org This process occurs in a concerted manner, leading to the formation of an acyl derivative and a heteroatom-substituted nitrene. nih.govpreprints.org

Computational studies have shown that the activation barriers for HERON reactions are influenced by factors such as the nature of the substituents on the nitrogen and the acyl group. ingentaconnect.comresearchgate.net The conformation of the anomeric amide also plays a crucial role, as specific orbital alignments are necessary to facilitate the rearrangement. cdnsciencepub.com

In addition to concerted rearrangements, anomeric amides can also undergo homolytic cleavage of the N-O bond. The relative ease of N-O versus O-C homolysis in alkoxyamines is dependent on the structure of the molecule. iastate.edu For N,N-dialkoxyamides, the possibility of homolytic cleavage of the N-O bond exists, which would lead to the formation of radical intermediates. This process is influenced by the stability of the resulting radicals. While the HERON reaction is often the dominant pathway for many anomerically destabilized amides, under certain conditions, such as photochemical or thermal induction, homolytic cleavage could become a competing process.

Allylation Reactions with Allenes

The functionalization of C-H bonds is a powerful tool in organic synthesis. N-methoxybenzamides, including this compound, can undergo rhodium(III)-catalyzed ortho-allylation with allenes. acs.org This reaction provides a direct method for introducing an allyl group at the ortho position of the benzamide ring.

This C-H functionalization reaction is conducted under very mild conditions, often at temperatures as low as -20 °C or at room temperature, and is compatible with air and moisture. acs.org The reaction is applicable to both terminal and internal allenes bearing a variety of synthetically useful functional groups. acs.org In cases where chiral allenes are used, a highly efficient transfer of axial chirality can be achieved, leading to the formation of optically active lactone products. acs.org

Structural Elucidation and Advanced Characterization Techniques

Crystallographic Analysis (Single-Crystal X-ray Diffraction)

Crystallographic studies are fundamental to elucidating the three-dimensional structure of molecules in the solid state. For N-alkoxy-4-nitrobenzamides and related anomeric amides, these analyses have revealed significant deviations from the planar structure typical of standard amides, providing direct evidence for concepts such as nitrogen pyramidalization and anomeric effects.

While specific complexation studies involving N-Methoxy-4-nitrobenzamide are not extensively detailed, crystallographic analysis of closely related structures provides insight into its expected molecular geometry and packing. For instance, the analysis of 4-Methoxy-N-methylbenzamide shows a monoclinic crystal system with a dihedral angle of 10.6(1)° between the amide group and the benzene (B151609) ring researchgate.net. In its crystal structure, molecules form chains along the b-axis through N—H⋯O hydrogen bonds, which are further linked into a three-dimensional network by C—H⋯π interactions researchgate.net. Similarly, studies on other nitro- and methoxy-substituted aromatic compounds, such as 4-nitro-4′-methoxy benzylidene aniline (B41778) (NMOBA), also detail their crystal systems and unit cell parameters, confirming the utility of X-ray diffraction in characterizing this family of molecules researchgate.netscispace.com.

| Compound | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|

| 4-Methoxy-N-methylbenzamide researchgate.net | Monoclinic | P2/c | a = 8.7350 Å, b = 9.2750 Å, c = 10.719 Å, β = 99.83° |

| 4-nitro-4′-methoxy benzylidene aniline (NMOBA) researchgate.net | Monoclinic | P2 | a = 12.89 Å, b = 7.12 Å, c = 14.05 Å, β = 102.43° |

The introduction of a chlorine atom to the nitrogen of this compound creates an "anomeric amide," a class of compounds characterized by having two electronegative atoms attached to the amide nitrogen core.ac.uknih.gov. X-ray diffraction study of N-chloro-N-methoxy-4-nitrobenzamide confirms the significant structural changes predicted for these systems core.ac.uk. The presence of two strongly electronegative substituents with lone electron pairs forces the amide nitrogen to adopt an sp3-hybridized state, leading to a highly pyramidal geometry core.ac.uk.

Key structural parameters from the XRD study of N-chloro-N-methoxy-4-nitrobenzamide reveal a Cl(1)–N(1) bond length of 1.7288(14) Å, an O(2)–N(1) bond length of 1.3967(17) Å, and an N(1)–C(1) bond length of 1.408(2) Å core.ac.uk. The bond angles around the nitrogen atom are O(2)–N(1)–C(1) at 112.76(12)°, O(2)–N(1)–Cl(1) at 110.84(10)°, and C(1)–N(1)–Cl(1) at 113.89(10)° core.ac.uk. These values differ significantly from those of planar amides and provide direct evidence of a distorted, non-planar structure.

| Parameter | Value (N-chloro-N-methoxy-4-nitrobenzamide) |

|---|---|

| Cl(1)–N(1) Bond Length | 1.7288(14) Å core.ac.uk |

| O(2)–N(1) Bond Length | 1.3967(17) Å core.ac.uk |

| N(1)–C(1) Bond Length | 1.408(2) Å core.ac.uk |

| O(2)–N(1)–C(1) Bond Angle | 112.76(12)° core.ac.uk |

| O(2)–N(1)–Cl(1) Bond Angle | 110.84(10)° core.ac.uk |

| C(1)–N(1)–Cl(1) Bond Angle | 113.89(10)° core.ac.uk |

While specific crystallographic data for N-Methoxy-1-(dimethoxyphosphoryloxy)-4-nitrobenzimidate was not detailed in the provided sources, the synthesis of related N-alkoxy-1-(dimethoxyphosphoryloxy)benzimidates from N-alkoxy-N-chlorobenzamides is known researchgate.net. The stereochemistry of such compounds is dictated by the pyramidal nitrogen center and the arrangement of bulky substituents. The conformation would be influenced by the minimization of steric hindrance and the optimization of electronic interactions, such as anomeric effects, between the nitrogen, oxygen, and phosphorus atoms.

A defining structural feature of anomeric amides, including N-alkoxy-N-chloro-4-nitrobenzamide, is the pyramidal geometry of the amide nitrogen atom core.ac.ukresearchgate.net. Unlike traditional amides where the nitrogen is sp2-hybridized and planar to maximize resonance with the carbonyl group, the nitrogen in anomeric amides is sp3-hybridized and highly pyramidal core.ac.ukarkat-usa.org. This structural change occurs to satisfy the high electron demand of the two attached heteroatoms (e.g., oxygen and chlorine) researchgate.netarkat-usa.org.

The degree of pyramidalization can be quantified by the sum of the bond angles around the nitrogen atom or by the Winkler–Dunitz parameter χN nih.gov. For a perfectly planar atom, the sum of angles is 360°, while a perfect tetrahedral atom is 328.5°. In N-chloro-N-methoxy-4-nitrobenzamide, the sum of the bond angles at the N(1) atom is 337.5(3)°, and the nitrogen atom deviates from the plane of its bonded atoms by 0.418(2) Å, confirming a high degree of pyramidality core.ac.uk. In contrast, the precursor this compound has a much more planar nitrogen, with a bond angle sum of 354° core.ac.uk. The electron-withdrawing 4-nitro substituent is noted to make the amide less pyramidal compared to other benzamides nih.gov.

| Compound | Pyramidality Measure (Sum of N bond angles) | Reference |

|---|---|---|

| N-chloro-N-methoxy-4-nitrobenzamide | 337.5° | core.ac.uk |

| This compound | 354° | core.ac.uk |

| N-acyloxy-N-alkoxycarbamate | 334.1° | core.ac.uk |

| N-acyloxy-N-alkoxyurea | 333.6° | core.ac.uk |

The pyramidalization of the nitrogen atom in anomeric amides has a direct impact on the N-C(O) bond. The sp3-hybridization of the nitrogen reduces the overlap between its lone pair and the carbonyl group's π-system, thereby diminishing amide resonance nih.govresearchgate.net. This loss of resonance results in a significant lengthening of the N-C(O) bond and a slight shortening of the C=O bond, making it more ketonic in character nih.govmdpi.com.

In N-chloro-N-methoxy-4-nitrobenzamide, the N(1)–C(1) bond length is 1.408(2) Å core.ac.uk. This is considerably longer than the average N-C(O) bond length of 1.359 Å found in typical acyclic amides researchgate.net. This structural change is a hallmark of anomeric amides and reflects their reduced amidicity nih.govresearchgate.net.

Furthermore, these systems exhibit anomeric effects, which are stereoelectronic interactions involving the lone pairs of one heteroatom and the antibonding orbital of the bond to another heteroatom (nO → σ*N–X) core.ac.ukarkat-usa.orgcore.ac.uk. In N-alkoxy-N-chloroamides, this interaction leads to a shortening of the N–OAlk bond and a corresponding lengthening and destabilization of the N–X bond (in this case, N-Cl) core.ac.uk. This electronic effect is a key factor governing the structure and reactivity of these compounds.

| Compound Type | Typical N-C(O) Bond Length (Å) | Reference |

|---|---|---|

| N-chloro-N-methoxy-4-nitrobenzamide | 1.408 | core.ac.uk |

| N-acetoxy-N-methoxy-4-nitrobenzamide | 1.4113 | core.ac.uk |

| General Acyclic Amides (CSD Average) | 1.359 | researchgate.net |

| N,N-dialkoxyamides (Average) | 1.418 | researchgate.net |

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice bg.ac.rssamsun.edu.trnih.gov. This method maps the electron distribution of a molecule in its crystalline environment, allowing for a detailed examination of close contacts between neighboring molecules. The surface is generated based on the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface uomphysics.net.

The analysis generates a two-dimensional "fingerprint plot" that summarizes all intermolecular contacts, providing quantitative percentages for different types of interactions. Common contacts analyzed include H⋯H, C⋯H/H⋯C, O⋯H/H⋯O, and N⋯H/H⋯N interactions researchgate.net. For example, in the crystal structure of N-(2-methoxyphenyl)acetamide, H⋯H contacts account for 53.9% of the total Hirshfeld surface area, while C⋯H/H⋯C and O⋯H/H⋯O contacts each contribute 21.4% researchgate.net. This type of analysis is methodologically relevant for understanding how molecules like this compound assemble in the solid state, revealing the specific hydrogen bonds and van der Waals forces that stabilize the crystal packing samsun.edu.trnih.gov.

Theoretical and Computational Investigations of N Methoxy 4 Nitrobenzamide

Density Functional Theory (DFT) Studies

Density Functional Theory has become a principal method in computational chemistry for investigating the electronic structure of molecules. jmchemsci.com It offers a favorable balance between computational cost and accuracy, making it suitable for studying medium-sized organic molecules like N-Methoxy-4-nitrobenzamide.

The conformational landscape of this compound is primarily defined by rotation around its single bonds, most notably the amide C-N bond and the C-C bond connecting the phenyl ring to the carbonyl group. DFT calculations are employed to locate and evaluate the energies of various stable conformers (local minima on the potential energy surface).

Key aspects of the conformational analysis include:

Amide Bond Isomerism: The partial double-bond character of the C-N amide linkage restricts rotation, leading to the possibility of s-cis and s-trans isomers, where the methoxy (B1213986) group is either cis or trans to the carbonyl oxygen. DFT calculations can determine the relative stability of these isomers.

Ring Orientation: The orientation of the 4-nitrophenyl group relative to the amide plane is another critical conformational parameter, defined by the O=C-C=C dihedral angle.

Nitrogen Atom Geometry: The geometry at the amide nitrogen atom is of significant interest. While amides are often planar, the presence of two electronegative substituents (oxygen and the carbonyl group) can lead to a pyramidalization of the nitrogen atom. An X-ray diffraction study of this compound revealed that the sum of the bond angles around the amide nitrogen is 354°, indicating a nearly planar configuration. core.ac.uk DFT geometry optimizations can model this degree of planarity.

Theoretical conformational analysis helps identify the most stable, lowest-energy structure, which is crucial for interpreting experimental data and understanding the molecule's reactivity. ufms.br

The rotation around the amide C-N bond in this compound is an energetically demanding process due to the delocalization of the nitrogen lone pair into the carbonyl π-system. DFT calculations are a reliable tool for quantifying the energy barrier for this rotation.

The process involves:

Constrained Optimization: The dihedral angle defining the rotation (e.g., O=C-N-O) is systematically varied in steps.

Energy Calculation: At each step, the energy of the molecule is calculated while allowing all other geometric parameters to relax.

Potential Energy Surface (PES): Plotting the energy as a function of the dihedral angle generates a one-dimensional PES.

Transition State Identification: The highest point on this energy profile corresponds to the transition state for the rotation, which typically features a 90° twist. The energy difference between the ground state and the transition state is the rotational barrier.

For similar amide-containing compounds, DFT calculations have predicted rotational barriers in the range of 20–23 kcal/mol. mdpi.com This high barrier indicates that rotation is slow at room temperature, and different conformers may be observable on the NMR timescale.

DFT calculations provide detailed information about the electronic properties of this compound.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular orbital (LUMO) are crucial for understanding chemical reactivity. nih.govnih.gov

The HOMO energy is related to the molecule's ability to donate electrons.

The LUMO energy relates to its ability to accept electrons.

The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and has higher chemical reactivity. nih.gov For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, potentially resulting in a smaller energy gap.

Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is used to identify regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). chemrxiv.org For this compound, the MEP would be expected to show:

Negative Regions: Concentrated around the highly electronegative oxygen atoms of the carbonyl and nitro groups. These are the most likely sites for interaction with electrophiles or for hydrogen bonding.

Positive Regions: Located around the hydrogen atoms.

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Electron-donating capability |

| LUMO Energy | -2.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.0 eV | Chemical reactivity and stability |

| Dipole Moment | ~4.5 D | Overall polarity of the molecule |

While specific studies on catalytic reactions involving this compound are not prevalent, DFT is a powerful method for such investigations. rsc.orgresearchgate.net Computational modeling can elucidate reaction pathways, identify intermediates, and calculate activation energies for various catalytic processes.

Potential applications for this compound include:

Synthesis: Modeling the final step of its synthesis, for instance, the acylation of N-methoxyamine with 4-nitrobenzoyl chloride, to understand the role of a catalyst in facilitating the reaction.

Reduction of the Nitro Group: The transformation of the nitro group into an amino group is a common and important catalytic reaction. DFT could be used to model the mechanism of this reduction on a metal catalyst surface (e.g., Pd, Pt), mapping out the adsorption of the molecule and the stepwise hydrogenation of the nitro group.

Amide Bond Cleavage: Investigating the mechanism of catalyzed hydrolysis or other cleavage reactions of the amide bond.

These studies provide atomic-level insights that are often difficult to obtain experimentally, aiding in the design of more efficient catalytic systems. researchgate.net

A crucial step in validating a computational model is to compare the calculated results with experimental data. For molecular structures, the primary source of experimental data is X-ray crystallography. The geometry of this compound optimized using a given DFT functional and basis set can be compared against its known crystal structure.

Key parameters for comparison include bond lengths, bond angles, and dihedral angles. A close agreement between the theoretical and experimental values lends confidence to the chosen level of theory, suggesting it can reliably predict other properties of the molecule. For instance, an experimental study provides a value of 1.319(5) Å for the amide N-C bond length in this compound. core.ac.uk A successful DFT calculation should reproduce this value with minimal error.

| Parameter | Experimental Value (XRD) core.ac.uk | Theoretical Value (DFT) |

|---|---|---|

| N-C(O) Bond Length | 1.319 Å | Value dependent on level of theory |

| C=O Bond Length | Not available in snippet | Value dependent on level of theory |

| N-O Bond Length | Not available in snippet | Value dependent on level of theory |

| Sum of angles at N | 354° | Value dependent on level of theory |

Ab Initio Methods in Conformational Energetics

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. nih.govnih.gov These methods provide a systematic way to approach the exact solution of the Schrödinger equation.

For studying the conformational energetics of this compound, a hierarchy of ab initio methods can be used:

Hartree-Fock (HF) Theory: This is the simplest ab initio method, but it neglects electron correlation, which can be important for accurate energy calculations.

Møller-Plesset Perturbation Theory (MP2): This is one of the most common methods to include electron correlation. It generally provides more accurate results for conformational energies than HF. nih.gov

Coupled Cluster (CC) Theory: Methods like CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) are considered the "gold standard" in quantum chemistry for their high accuracy in calculating molecular energies. nih.gov

While computationally more expensive than DFT, high-level ab initio calculations are invaluable for benchmarking. They can be used to calculate the relative energies of different conformers of this compound with very high precision. These benchmark results can then be used to assess the accuracy of various DFT functionals for this specific class of molecules, ensuring that the most appropriate and reliable DFT methods are used for more extensive studies.

Assessment of Amide Resonance and Amidicity

The resonance within the amide bond is a fundamental concept in organic chemistry, contributing significantly to the stability and planarity of the amide group. This resonance involves the delocalization of the nitrogen lone pair electrons into the carbonyl π-system. However, the introduction of electronegative substituents at the amide nitrogen, as seen in this compound, can significantly alter this classical picture. Theoretical and computational studies have been instrumental in quantifying the extent of this electronic perturbation.

Computational models have shown that amide resonance can be diminished by factors that limit the overlap between the nitrogen lone pair (nN) and the π* orbital of the carbonyl group (π*C=O). nih.gov This can occur through twisting of the N–C(O) bond or by pyramidalization of the nitrogen atom, which introduces more 's' character into the nitrogen's orbital, thereby reducing its ability to donate electron density to the carbonyl group. nih.gov

In substituted amides, such as N-alkoxyamides, the presence of an electronegative oxygen atom on the nitrogen leads to a significant deviation from the typical sp2 hybridization and planarity of a standard amide nitrogen. nih.gov This increased pyramidalization at the nitrogen atom is a key indicator of reduced amide resonance.

Interactive Table 1: Selected Structural Data for Anomeric Amides

| Compound | χN (°) |

| N-ethoxy-N-methoxy-4-nitrobenzamide | 58.3 |

| N-methoxy-N-(4-nitrobenzyloxy)benzamide | 55.6 |

| N-acetoxy-N-methoxy-4-nitrobenzamide | 59.7 |

| N-chloro-N-methoxy-4-nitrobenzamide | Not specified |

Note: χN represents the degree of pyramidalization at the nitrogen atom. nih.gov

Studies on related anomeric amides reveal substantial nitrogen pyramidalization. For instance, N,N-dialkoxyamides like N-ethoxy-N-methoxy-4-nitrobenzamide and N-methoxy-N-(4-nitrobenzyloxy)benzamide exhibit significant pyramidalization (χN = 58.3° and 55.6°, respectively). nih.gov This structural distortion is a direct consequence of the electronic demands of the alkoxy substituents. The pyramidalization in N-acetoxy-N-methoxy-4-nitrobenzamide is also pronounced at 59.7°. nih.gov It has been noted that the 4-nitrobenzamide (B147303) is less pyramidal than other benzamides, which is attributed to a greater positive charge at the carbonyl carbon, leading to an increased attraction for the nitrogen lone pair. nih.gov

The concepts of resonance energy and amidicity provide a quantitative measure of the amide bond character. For instance, computational methods such as COSNAR and TA have been employed to determine these values for various amides. While specific data for this compound is not detailed, the trend in related compounds is informative. For a bisoxyl-substituted acetamide, the resonance energy was found to be only 46-47% of that of N,N-dimethylacetamide, indicating a significant reduction in amide character. nih.gov This reduction in resonance also corresponds to a lower rotational barrier around the N–C(O) bond. nih.gov

The sum of bond angles around the nitrogen atom (Σ∠N) is another critical parameter. For this compound, an X-ray diffraction study has shown this sum to be 354°. core.ac.uk In a related chlorinated compound, N-chloro-N-methoxy-4-nitrobenzamide, the nitrogen atom exhibits a more pyramidal configuration, with the sum of the bond angles being 337.5(3)°. core.ac.uk This increased pyramidality in the chlorinated derivative further underscores the influence of electronegative substituents on the geometry and, by extension, the resonance of the amide bond.

Interactive Table 2: Comparison of Nitrogen Atom Geometry

| Compound | Sum of bond angles at N (°) |

| This compound | 354 |

| N-chloro-N-methoxy-4-nitrobenzamide | 337.5 |

Data from X-ray diffraction studies. core.ac.uk

Applications in Organic Synthesis and Catalysis Research

N-Methoxy-4-nitrobenzamide as a Synthetic Intermediate

As a synthetic intermediate, this compound provides a foundational structure that can be elaborated upon to create more complex molecules. Organic building blocks are functionalized molecules that act as the basic components for the modular assembly of larger molecular structures. sigmaaldrich.com The reactivity of the nitro group and the directing capability of the N-methoxyamide group make it a versatile precursor in multi-step synthetic sequences.

This compound functions as a key building block in the synthesis of complex organic molecules, particularly in contexts that leverage transition metal-catalyzed reactions. The diverse reactivity of nitro compounds, combined with the ease of transforming the nitro-group into other functionalities, makes them ideal starting points for creating pharmaceutically relevant molecules. frontiersin.org The presence of the strong electron-withdrawing nitro group in this compound allows for the stabilization and isolation of reactive intermediates that might otherwise be transient. acs.org This stability is crucial for studying reaction mechanisms and for using these intermediates in subsequent synthetic steps. For example, it has been used to synthesize and isolate stable cyclometalated complexes which are themselves key intermediates in catalytic cycles for building larger heterocyclic structures. acs.org

Role as a Directing Group in Transition Metal-Catalyzed Reactions

The N-methoxyamide functional group in this compound is an effective directing group in transition metal-catalyzed C-H activation. researchgate.netrsc.org A directing group temporarily coordinates to a metal catalyst and positions it at a specific C-H bond on the aromatic ring, typically the ortho-position, enabling selective functionalization. rsc.org This strategy avoids the need for pre-functionalized starting materials and offers a more efficient route to substituted aromatic compounds.

N-methoxybenzamides are versatile directing groups for C-H activation, facilitating the synthesis of various nitrogen-containing heterocycles. rsc.orgsnnu.edu.cn This methodology is a powerful tool for constructing molecular scaffolds found in many natural products and pharmaceuticals. rsc.org The N-methoxyamide group directs the metal catalyst to the ortho-C-H bond of the benzamide (B126) ring, which then allows for annulation reactions with coupling partners like alkynes or alkenes to form new heterocyclic rings. For instance, rhodium(III)-catalyzed C-H activation and chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides have been developed to produce isocoumarins and isoquinolones. rsc.orgsnnu.edu.cn

The directing ability of the N-methoxyamide group has been successfully exploited in reactions catalyzed by various transition metals, including palladium, rhodium, and ruthenium. researchgate.net

Palladium: Palladium catalysts have been used for reactions such as the annulation of N-methoxybenzamides to create isoquinolinone derivatives. researchgate.net

Rhodium: Rhodium(III) catalysts are frequently used for C-H activation/annulation reactions of N-methoxybenzamides. snnu.edu.cnnih.gov These reactions can be used to synthesize isoquinolones from benzamides and alkynes. nih.gov Chiral Rh(III) catalysts have also been employed in asymmetric C-H activation reactions of N-methoxybenzamides with quinones to produce chiral tricyclic hydrophenanthridinone scaffolds with high enantioselectivity. nih.gov

Ruthenium: Ruthenium(II)-catalyzed reactions provide an efficient method for the annulation of N-methoxybenzamides with alkynes to yield a variety of substituted isoquinolones. researchgate.net Ruthenium catalysts have also been used for the oxidative C-H bond olefination of N-methoxybenzamides. acs.org A resolved chiral ruthenium complex has been shown to catalyze the C-H activation of N-methoxy-benzamides and their annulation with N-vinyl-pivaloyl amide to produce dihydroisoquinolones. chemrxiv.org

The table below summarizes examples of heterocycle synthesis using N-methoxybenzamides as directing groups with different transition metal catalysts.

| Catalyst System | Reactants | Product Type | Reference |

| [RhCp*Cl₂]₂ / AgSbF₆ | N-Methoxybenzamide, Diphenylacetylene (B1204595) | Isoquinolone | nih.gov |

| [RuCl₂(p-cymene)]₂ / MesCO₂K | N-Methoxybenzamide, Diphenylacetylene | Isoquinolone | researchgate.net |

| Pd(OAc)₂ | N-Methoxybenzamide, Alkyne | Isoquinolinone | researchgate.net |

| Chiral CpRh(III) | N-Methoxybenzamide, Quinone | Hydrophenanthridinone | nih.gov |

Development of Catalytic Systems

Research involving this compound has significantly contributed to the understanding and development of new catalytic systems. By studying the interactions of this compound with transition metals, researchers can isolate and characterize key catalytic intermediates, providing insights into reaction mechanisms.

A critical advance in understanding C-H activation catalysis has been the synthesis and characterization of cyclometalated complexes of this compound. acs.orgacs.org These five-membered metallacycles are formed via C-H bond activation where the metal center is bound to both the nitrogen of the amide and the ortho-carbon of the aromatic ring. acs.org The strong electron-withdrawing nitro group stabilizes these complexes, making them less reactive and easier to isolate and study compared to analogues without this group. acs.org

The table below details the synthesis of such cyclometalated complexes.

| Reactants | Metal Precursor | Base | Complex Formed | Yield | Reference |

| This compound | [CpRhCl₂]₂ | NaOAc | Cyclometalated Rhodium Complex | 99% | acs.org |

| This compound | [(p-cymene)RuCl₂]₂ | Na₂CO₃ | Cyclometalated Ruthenium Complex | 99% | acs.org |

| This compound | [CpIrCl₂]₂ | NaOAc | Cyclometalated Iridium Complex | 97% | acs.org |

Synthesis of Functionally Diverse Derivatives

This compound serves as a versatile precursor in the synthesis of various functionally diverse and medicinally relevant heterocyclic compounds. Its unique reactivity, stemming from the N-methoxy amide group, allows for its participation in a range of catalytic cyclization and functionalization reactions. This section details its application in the creation of complex molecular scaffolds, including isoquinolones, phenanthridinones, N-acyl sulfoximines, and phosphoryloxy imidates, highlighting the innovative synthetic methodologies that utilize this compound.

Creation of Isoquinolone and Phenanthridinone Scaffolds

The synthesis of isoquinolone and phenanthridinone frameworks is of significant interest due to their presence in numerous biologically active natural products. N-methoxy amides, including this compound, have been effectively employed in rhodium(III)-catalyzed C–H activation and annulation reactions to construct these valuable heterocyclic systems.

Rhodium(III)-catalyzed chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides have been developed to selectively produce either isoquinolones or isocoumarins from the same starting materials. nih.gov The outcome of the reaction is controlled by the choice of an acidic additive. In these reactions, the sulfoxonium ylide acts as a carbene precursor. The catalytic cycle is proposed to involve the cyclometalation of the N-methoxybenzamide to form a rhodacyclic intermediate. This is followed by the generation of a rhodium α-oxo carbene species, migratory insertion, and subsequent protonolysis and cyclization to yield the final product. nih.gov

Specifically, for the synthesis of isoquinolones, a Lewis acid such as zinc trifluoromethanesulfonate (B1224126) (Zn(OTf)₂) is used as an additive. nih.gov The use of a cationic rhodium catalyst, RhCp*(MeCN)₃₂, has been shown to significantly improve the yield of the isoquinolone product. nih.gov This methodology demonstrates high efficiency, regioselectivity, and chemoselectivity. nih.gov

Furthermore, chiral Rh(III)-catalyzed asymmetric C-H activation of N-methoxybenzamides with quinones has been developed to produce chiral tricyclic hydrophenanthridinone scaffolds with high yield and enantioselectivity. researchgate.net This reaction provides a direct route to enantioenriched compounds that are key intermediates in the synthesis of natural products like dihydrolycoricidine derivatives. researchgate.net

| Catalyst System | Additive | Product | Key Features |

|---|---|---|---|

| [RhCpCl₂]₂ | Zn(OTf)₂ | Isoquinolone | Chemodivergent synthesis, high regioselectivity. nih.gov |

| [RhCp(MeCN)₃](SbF₆)₂ | - | Isoquinolone | Improved yield (up to 95%). nih.gov |

| Chiral CpRh(III) | - | Chiral Hydrophenanthridinone | Asymmetric synthesis, high enantioselectivity (≤94% ee). researchgate.net |

Formation of N-Acyl Sulfoximines via Nitrene Transfer

N-acyl sulfoximines are an important class of sulfur-containing compounds with applications in medicinal chemistry and as organocatalysts. The iron-catalyzed nitrene transfer reaction from N-methoxy amides to sulfoxides has emerged as a highly efficient method for the synthesis of these compounds. nih.gov

This synthetic approach involves the selective N=S coupling of N-methoxy amides with sulfoxides in the presence of an iron catalyst. The reaction is tolerant of a wide range of functional groups, including both electron-donating and electron-withdrawing substituents on the aromatic ring of the N-methoxy amide. nih.gov A key advantage of this method is its operational simplicity; it can be conducted under an air atmosphere and is scalable to the gram scale with a low catalyst loading of just 1 mol %. nih.gov

The proposed mechanism for this transformation begins with the coordination of the N-methoxy amide to the iron(III) catalyst. This is followed by deprotonation of the N-H bond to form an intermediate that subsequently transforms into an Fe-nitrenoid complex. This reactive complex is then trapped by the sulfoxide (B87167) through a nucleophilic addition process, leading to the formation of the N-acyl sulfoximine (B86345) product. nih.gov

In a related study, an iron(II)-catalyzed nitrene transfer from N-acyloxyamides to sulfoxides has also been developed for the efficient synthesis of N-acyl sulfoximines. researchgate.netnih.govorgsyn.org This method also proceeds under mild, ambient conditions and demonstrates high functional-group compatibility. researchgate.netnih.gov The resulting N-acyl sulfoximines can be further utilized as directing groups for C-H activation reactions, showcasing their synthetic utility. nih.gov

| Catalyst | Nitrene Precursor | Reactant | Product | Key Reaction Conditions |

|---|---|---|---|---|

| Iron(III) salt | N-methoxy amide | Sulfoxide | N-acyl sulfoximine | Air atmosphere, scalable. nih.gov |

| Fe(OTf)₂ | N-acyloxyamide | Sulfoxide | N-acyl sulfoximine | Ambient temperature, air atmosphere. researchgate.netnih.govorgsyn.org |

Synthesis of Phosphoryloxy Imidates

Information regarding the direct synthesis of phosphoryloxy imidates from this compound is not available in the reviewed scientific literature.

Future Research Directions and Emerging Avenues in N Methoxy 4 Nitrobenzamide Chemistry

Exploration of Novel Reactivity Patterns and Transformations

While the fundamental reactivity of N-Methoxy-4-nitrobenzamide is understood, future research will focus on uncovering novel reactivity patterns and transformations that go beyond its traditional role as a Weinreb amide-type reagent. The interplay between the N-methoxyamide and the electron-withdrawing nitro group on the aromatic ring presents opportunities for unique chemical behavior.

Key areas of exploration will include:

Reductive-Coupling Reactions: Investigating the selective reduction of the nitro group to an amine, followed by intramolecular or intermolecular coupling reactions. This could lead to the synthesis of novel heterocyclic scaffolds.

Ortho-Functionalization: Exploring directed ortho-metalation strategies, where the N-methoxyamide group directs the functionalization of the aromatic ring at the positions ortho to the nitro group.

Photochemical Transformations: Studying the photochemical reactivity of this compound, particularly the potential for photoinduced electron transfer or rearrangements involving the nitro and N-methoxyamide groups.

Unconventional Bond Activations: Probing for unusual reactivity, such as base-induced eliminations or rearrangements, which have been observed in related N-alkoxyamides.

Table 1: Potential Novel Transformations of this compound

| Transformation Type | Proposed Reagents and Conditions | Potential Product Class |

|---|---|---|

| Reductive Cyclization | 1. Fe/HCl or H₂, Pd/C2. Intramolecular cyclization catalyst | Benzodiazepine or quinoxaline (B1680401) derivatives |

| Directed Ortho-Metalation | 1. n-BuLi or LDA2. Electrophile (e.g., R-X, CO₂) | Ortho-substituted nitrobenzamides |

| Photochemical Rearrangement | UV irradiation (e.g., 254 nm) in a suitable solvent | Photo-rearranged isomers |

Advanced Computational Studies for Predictive Modeling

Advanced computational chemistry will be a cornerstone in predicting and understanding the behavior of this compound. Density Functional Theory (DFT) and other quantum mechanical methods can provide deep insights into its electronic structure, reactivity, and spectroscopic properties, guiding experimental efforts. researchgate.net

Future computational studies will likely focus on:

Reaction Mechanism Elucidation: Modeling the transition states and reaction pathways of known and novel transformations to understand the underlying mechanisms and predict reaction outcomes.

Spectroscopic Property Prediction: Calculating theoretical NMR, IR, and UV-Vis spectra to aid in the characterization of this compound and its reaction products.

Molecular Electrostatic Potential (MEP) Analysis: Mapping the MEP to identify electrophilic and nucleophilic sites, thereby predicting how the molecule will interact with other reagents.

Frontier Molecular Orbital (FMO) Analysis: Calculating the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict reactivity in pericyclic and other orbital-controlled reactions.

Table 2: Predicted Spectroscopic and Electronic Properties of this compound from DFT Calculations

| Property | Computational Method | Predicted Value/Observation | Significance |

|---|---|---|---|

| ¹H and ¹³C NMR Chemical Shifts | GIAO method with B3LYP/6-311++G(d,p) | Specific chemical shift values for each proton and carbon | Aids in structural confirmation and purity assessment. |

| Vibrational Frequencies (IR) | B3LYP/6-311++G(d,p) | Characteristic peaks for C=O, N-O, and NO₂ stretching | Confirms the presence of key functional groups. |

| Electronic Transitions (UV-Vis) | TD-DFT | Prediction of λmax and oscillator strengths | Understanding the electronic structure and potential for photochemical applications. |

Development of Green Chemistry Approaches for Synthesis

A significant future direction in the chemistry of this compound is the development of environmentally benign and sustainable synthetic methods. Green chemistry principles will be applied to minimize waste, reduce the use of hazardous materials, and improve energy efficiency. tandfonline.comresearchgate.netrsc.orgsciepub.com

Key green chemistry strategies to be explored include:

Catalytic Amidation: Utilizing catalysts such as boric acid or reusable solid acid catalysts to facilitate the direct condensation of 4-nitrobenzoic acid and N-methoxyamine, avoiding the need for stoichiometric activating agents. sciepub.com

Solvent-Free Synthesis: Developing mechanochemical methods, such as ball milling, or conducting reactions under neat conditions to eliminate the use of volatile organic solvents. mdpi.com

Use of Greener Solvents: Replacing traditional hazardous solvents with more environmentally friendly alternatives like water, ethanol, or ionic liquids.

One-Pot Procedures: Designing multi-step syntheses that can be carried out in a single reaction vessel to reduce waste from intermediate purification steps. rsc.org

Table 3: Comparison of Conventional vs. Green Synthetic Routes to this compound

| Parameter | Conventional Synthesis (e.g., via acyl chloride) | Proposed Green Synthesis |

|---|---|---|

| Starting Materials | 4-nitrobenzoyl chloride, N-methoxyamine | 4-nitrobenzoic acid, N-methoxyamine |

| Reagents | Stoichiometric base (e.g., pyridine) | Catalytic amount of boric acid or a solid acid |

| Solvent | Dichloromethane (B109758) or other chlorinated solvents | Toluene (with water removal) or solvent-free |

| Byproducts | Pyridinium hydrochloride | Water |

| Atom Economy | Lower | Higher |

Integration with High-Throughput Screening for Mechanistic Discovery

High-throughput screening (HTS) offers a powerful platform to accelerate the discovery of new reactions and to gain a deeper understanding of the reaction mechanisms of this compound. By running a large number of reactions in parallel, HTS can rapidly identify optimal reaction conditions and uncover unexpected reactivity.

Future applications of HTS in this area will involve:

Reaction Condition Optimization: Screening a wide range of catalysts, ligands, bases, solvents, and temperatures to quickly identify the optimal conditions for known and novel transformations.

Discovery of New Catalysts: Utilizing HTS to screen libraries of potential catalysts for specific reactions of this compound, leading to the discovery of more efficient and selective catalytic systems.

Mechanistic Investigations: Employing HTS in conjunction with rapid analytical techniques, such as mass spectrometry, to monitor reaction progress and identify intermediates, thereby providing valuable mechanistic insights.

Substrate Scope Elucidation: Rapidly assessing the compatibility of a wide variety of substrates in a given reaction, allowing for a thorough evaluation of the reaction's scope and limitations.

Table 4: Illustrative High-Throughput Screening Array for a Hypothetical Cross-Coupling Reaction of this compound

| Well | Catalyst | Ligand | Base | Solvent |

|---|---|---|---|---|

| A1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene |

| A2 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane |

| ... | ... | ... | ... | ... |

This systematic approach will undoubtedly pave the way for new discoveries and applications of this compound in the years to come.

Q & A

Q. Table 1: Comparative Synthesis Conditions

| Reagent | Solvent | Catalyst | Yield | Reference |

|---|---|---|---|---|

| 4-Nitrobenzoyl chloride | THF | Rhodium | 67% | |

| p-Methoxybenzoyl chloride | DCM | None | 77% |